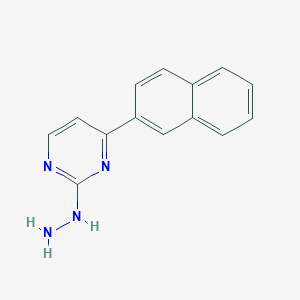

2-Hydrazinyl-4-(naphthalen-2-yl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry. ignited.inwjahr.com This structural motif is fundamental to life itself, forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential components of DNA and RNA. ignited.inuobasrah.edu.iq This inherent biological relevance has inspired chemists to explore a vast array of synthetic pyrimidine derivatives.

The pyrimidine scaffold is a versatile building block that can be readily functionalized, allowing for the fine-tuning of its physicochemical and biological properties. uobasrah.edu.iq Consequently, pyrimidine derivatives have been successfully developed into a wide range of therapeutic agents with diverse pharmacological activities. These include anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular drugs. ignited.innih.gov The ability of the pyrimidine ring to participate in various biological interactions, often through hydrogen bonding and pi-stacking, makes it a privileged scaffold in drug discovery. ignited.in

Table 1: Examples of Pyrimidine-Based Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application |

|---|---|

| Fluorouracil | Anticancer |

| Zidovudine (AZT) | Antiviral (HIV) |

| Sulfadiazine | Antibacterial |

| Minoxidil | Antihypertensive |

| Rosuvastatin | Antihyperlipidemic |

The Role of Hydrazine (B178648) and its Derivatives in Organic Synthesis

Hydrazine (N₂H₄) and its organic derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. They are highly versatile reagents in organic synthesis, primarily due to the nucleophilic nature of the nitrogen atoms. nbinno.com Hydrazine derivatives can act as potent nucleophiles, reducing agents, and are crucial building blocks for the synthesis of a wide variety of heterocyclic compounds. nbinno.commdpi.com

One of the most common applications of hydrazines is in the formation of hydrazones through condensation with aldehydes and ketones. wikipedia.org Hydrazones themselves are stable compounds and serve as important intermediates in many named reactions, including the Wolff-Kishner reduction. wikipedia.org Furthermore, the N-N bond is a key structural feature in numerous bioactive molecules, and hydrazide-hydrazones have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties. nih.gov Their ability to readily participate in cyclization reactions makes them invaluable for constructing nitrogen-containing heterocycles like pyrazoles and triazoles. nbinno.com

Naphthalene (B1677914) as a Core Structural Motif in Organic Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is another important scaffold in medicinal chemistry. ijpsjournal.comekb.eg Its rigid, planar structure and lipophilic nature allow it to interact with a variety of biological targets. The extended π-system of naphthalene can participate in π-π stacking interactions with aromatic residues in proteins and nucleic acids. acs.org

Naphthalene derivatives have been shown to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ekb.egnih.gov Several FDA-approved drugs contain the naphthalene moiety, highlighting its therapeutic potential. ekb.egnih.gov The naphthalene core can be substituted at various positions, providing a platform for creating a library of analogues with diverse pharmacological profiles. mdpi.com Its reactive metabolites, such as naphthalene epoxides and naphthoquinones, are known to interact with cellular proteins, which can be a source of both therapeutic effects and toxicity. ijpsjournal.comnih.gov

Table 2: Examples of Naphthalene-Containing Drugs

| Drug Name | Therapeutic Application |

|---|---|

| Naproxen | Anti-inflammatory |

| Propranolol | Antihypertensive |

| Terbinafine | Antifungal |

| Duloxetine | Antidepressant |

| Bedaquiline | Antitubercular |

Rationale for Investigating the 2-Hydrazinyl-4-(naphthalen-2-yl)pyrimidine Scaffold

While specific research on this compound is not widely published, the rationale for its investigation can be inferred from the well-established properties of its constituent parts. The combination of the pyrimidine ring, the hydrazine linker, and the naphthalene moiety into a single molecule creates a novel scaffold with the potential for unique biological activities.

The pyrimidine core provides a proven platform for biological activity, with the potential to interact with a variety of enzymes and receptors. The introduction of a naphthalene group at the 4-position adds a bulky, lipophilic substituent that can explore hydrophobic pockets in target proteins and engage in π-stacking interactions. The 2-hydrazinyl group is a versatile functional handle. It can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets.

Furthermore, the hydrazinyl group can be readily derivatized to form a wide range of hydrazones by reacting it with various aldehydes and ketones. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing different substituents. This modular approach is highly attractive in medicinal chemistry for optimizing lead compounds. For instance, research on related 2,4-diarylaminopyrimidine hydrazone derivatives has shown potent anti-cancer activity. nih.gov Similarly, studies on 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives have also revealed promising antitumor properties. nih.gov

The investigation of the this compound scaffold is therefore a logical step in the quest for new bioactive molecules. It represents a convergence of three privileged structural motifs, offering the potential for novel pharmacological profiles and therapeutic applications.

Synthetic Pathways to this compound Explored

An in-depth look at the chemical synthesis of this compound reveals a multi-step process reliant on established heterocyclic chemistry principles. The construction of this molecule and its derivatives hinges on the strategic formation of the core pyrimidine scaffold, followed by the introduction of the critical hydrazinyl group. Methodologies range from sequential precursor synthesis to more streamlined multicomponent reactions, with catalytic approaches offering enhanced efficiency.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-naphthalen-2-ylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c15-18-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,15H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLODZMUIAVERDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2 Hydrazinyl 4 Naphthalen 2 Yl Pyrimidine

Reactions Involving the Hydrazinyl Group

The hydrazinyl group of 2-Hydrazinyl-4-(naphthalen-2-yl)pyrimidine is a versatile functional group that readily participates in a variety of chemical reactions, including condensation, cyclocondensation, acylation, and sulfonylation. These reactions provide pathways to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Condensation Reactions with Carbonyl Compounds: Hydrazone Formation

The condensation reaction of this compound with aldehydes and ketones is a facile and high-yielding method for the synthesis of the corresponding hydrazones. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid. nih.gov The nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon initiates the reaction, followed by the elimination of a water molecule to form the stable hydrazone product.

A study on the synthesis of 2,4-diarylaminopyrimidine-based hydrazones demonstrated the successful condensation of a similar 2-hydrazinylpyrimidine intermediate with a variety of substituted aldehydes and ketones. The reactions were typically stirred in ethanol at 80°C for 5 hours, yielding the desired hydrazone derivatives. nih.gov

Table 1: Examples of Hydrazone Formation from a 2-Hydrazinylpyrimidine Derivative

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative |

| 4-Bromobenzaldehyde | (E)-2-((2-(2-(4-bromobenzylidene)hydrazinyl)-5-chloropyrimidin-4-yl)amino)-N-methylbenzamide |

| Substituted Aldehydes | A series of corresponding substituted hydrazone derivatives |

| Substituted Ketones | A series of corresponding substituted hydrazone derivatives |

This table is illustrative and based on the reactivity of a similar 2-hydrazinylpyrimidine core.

Cyclocondensation Reactions for Fused Heterocycle Synthesis

The hydrazinyl group in this compound is a key precursor for the synthesis of fused heterocyclic systems, most notably triazolopyrimidines. These reactions involve the condensation of the hydrazinyl moiety with reagents containing two electrophilic centers, leading to the formation of a new heterocyclic ring fused to the pyrimidine (B1678525) core.

For instance, the reaction of 2-hydrazinylnicotinonitrile derivatives with acetic acid has been shown to afford triazolopyridine derivatives. nih.gov Similarly, the reaction of 6-aryl-5-cyano-4-pyrimidinon-2-thione derivatives with hydrazine (B178648) hydrate (B1144303), followed by reaction with formic acid, acetic acid, or carbon disulfide, leads to the formation of the corresponding triazolopyrimidines. nih.gov These examples highlight the general utility of the hydrazinyl group in the construction of fused ring systems.

Acylation and Sulfonylation of the Hydrazinyl Moiety

The nucleophilic nature of the hydrazinyl group makes it susceptible to acylation and sulfonylation reactions with acyl halides and sulfonyl halides, respectively. These reactions typically proceed at the terminal nitrogen atom, yielding N-acyl and N-sulfonyl derivatives.

Reactivity of the Pyrimidine Ring System

The pyrimidine ring in this compound is an electron-deficient aromatic system. This inherent electronic character, coupled with the influence of the electron-donating hydrazinyl group at the C2 position and the aryl substituent at the C4 position, dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution on the Pyrimidine Core

Electrophilic aromatic substitution on the pyrimidine ring is generally considered to be a difficult reaction due to the electron-withdrawing nature of the two ring nitrogen atoms. However, the presence of activating groups can facilitate such substitutions. The hydrazinyl group at the C2 position of the target molecule is an electron-donating group, which would be expected to increase the electron density of the pyrimidine ring, thereby making it more susceptible to electrophilic attack.

In a study on the electrophilic substitution of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines, it was found that reactions such as bromination, iodination, and nitration occurred on the pyrimidine ring. researchgate.net This suggests that the presence of the hydrazinyl group can indeed activate the pyrimidine ring towards electrophilic substitution. The position of substitution would be directed by the combined electronic effects of the existing substituents.

Nucleophilic Additions to the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. Nucleophilic addition reactions can lead to the formation of a variety of substituted pyrimidine derivatives. The positions most susceptible to nucleophilic attack in the pyrimidine ring are generally C2, C4, and C6. In the case of this compound, the C2 position is already substituted.

While specific examples of nucleophilic additions to this compound are not prevalent in the available literature, the general principles of pyrimidine chemistry suggest that strong nucleophiles could potentially add to the ring. The outcome of such reactions would be influenced by the reaction conditions and the nature of the nucleophile.

Ring Transformations and Rearrangement Reactions

The hydrazinyl group at the C2-position of the pyrimidine ring is a potent binucleophile, making it an excellent precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions with 1,3-dielectrophiles. Furthermore, the resulting fused systems can often undergo subsequent rearrangement reactions to yield more thermodynamically stable isomers.

One of the most common transformations of 2-hydrazinylpyrimidines is their reaction with β-dicarbonyl compounds or their synthetic equivalents to form pyrazolo[1,5-a]pyrimidines. For instance, the reaction of a 2-hydrazinylpyrimidine with a β-ketoester would be expected to yield a 7-substituted pyrazolo[1,5-a]pyrimidine (B1248293). While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity pattern suggests that its condensation with various β-dicarbonyl compounds would lead to the formation of 7-(naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine (B11010984) derivatives. The reaction proceeds via initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration.

Another significant class of ring transformation involves the reaction with reagents that lead to the formation of a triazole ring fused to the pyrimidine core, yielding rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyrimidines. These are typically synthesized by reacting the 2-hydrazinylpyrimidine with reagents such as formic acid, acetic anhydride, or other one-carbon synthons. nih.gov

A crucial aspect of the chemistry of these fused systems is the Dimroth rearrangement, a well-documented isomerization in heterocyclic chemistry. encyclopedia.pub Initially formed rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyrimidines can rearrange, often under acidic or basic conditions, to the more thermodynamically stable rsc.orgrsc.orgnih.govtriazolo[1,5-a]pyrimidine isomers. nih.gov This rearrangement involves the cleavage of the pyrimidine ring followed by rotation and re-cyclization. The driving force for this rearrangement is the formation of a more stable aromatic system.

A more drastic ring transformation has been reported for pyrimidines in general, where treatment with hydrazine at high temperatures can lead to a ring contraction to form pyrazoles. This transformation involves a nucleophilic attack of hydrazine on the pyrimidine ring, followed by ring opening and subsequent cyclization to a pyrazole (B372694) derivative. nih.gov While this reaction has not been specifically reported for this compound, it represents a potential, albeit harsh, transformation pathway.

The table below summarizes the expected ring transformation and rearrangement products starting from this compound based on the general reactivity of related compounds.

| Reagent | Expected Product | Reaction Type |

| β-Ketoester | 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine derivative | Cyclocondensation |

| Formic Acid | 5-(Naphthalen-2-yl)- rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyrimidine | Cyclocondensation |

| Acetic Anhydride | 3-Methyl-5-(naphthalen-2-yl)- rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyrimidine | Cyclocondensation |

| Acid/Base | 5-(Naphthalen-2-yl)- rsc.orgrsc.orgnih.govtriazolo[1,5-a]pyrimidine derivative | Dimroth Rearrangement |

| Hydrazine (harsh) | Substituted Pyrazole | Ring Contraction |

Modifications of the Naphthalene (B1677914) Substituent

The naphthalene moiety of this compound offers a scaffold for further functionalization, allowing for the synthesis of a wider range of derivatives with potentially modulated properties. These modifications can be achieved through various aromatic substitution reactions, with the reactivity of the naphthalene ring being influenced by the electron-withdrawing nature of the attached pyrimidine ring.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, are fundamental methods for functionalizing aromatic rings. The nitration of 2-substituted pyrimidine-4,6-diones has been reported to occur at the 5-position of the pyrimidine ring. researchgate.net However, for 4-(naphthalen-2-yl)pyrimidine derivatives, electrophilic attack on the electron-rich naphthalene ring is also a possibility. The precise regioselectivity of such reactions on the naphthalene ring would depend on the specific reaction conditions and the directing effects of the pyrimidine substituent.

A more versatile and widely used approach for the modification of aromatic rings is through transition metal-catalyzed cross-coupling reactions. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, a bromo-substituted derivative of the naphthalene ring could serve as a handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling reactions.

A relevant study demonstrated the successful Suzuki-Miyaura cross-coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one with naphthalene-2-boronic acid to introduce a naphthalene moiety onto the pyrazolo[1,5-a]pyrimidine core. rsc.orgrsc.org This highlights the feasibility of using palladium-catalyzed reactions to construct such biaryl systems. Conversely, if one were to start with a bromo-substituted 4-(naphthalen-2-yl)pyrimidine, Suzuki-Miyaura coupling could be employed to introduce a variety of aryl or heteroaryl groups onto the naphthalene ring.

The following table outlines potential modifications of the naphthalene substituent and the corresponding synthetic methods.

| Target Modification | Synthetic Method | Key Reagents |

| Nitronaphthalene derivative | Electrophilic Nitration | HNO₃, H₂SO₄ |

| Bromonaphthalene derivative | Electrophilic Bromination | Br₂, Lewis Acid |

| Aryl-substituted naphthalene | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base |

| Alkynyl-substituted naphthalene | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base |

| Amino-substituted naphthalene | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base |

These functionalization strategies on the naphthalene ring significantly expand the chemical space accessible from this compound, providing a pathway to a diverse library of compounds for further investigation.

Advanced Spectroscopic and Structural Characterization of 2 Hydrazinyl 4 Naphthalen 2 Yl Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of organic compounds. For 2-hydrazinyl-4-(naphthalen-2-yl)pyrimidine, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would provide a complete picture of its structure.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the naphthalene (B1677914) system, and the hydrazinyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

In a typical deuterated solvent like DMSO-d₆, the pyrimidine protons would appear as doublets. Specifically, the H5 proton is anticipated to resonate at a lower field than the H6 proton due to the influence of the adjacent naphthalene ring. The naphthalene protons will present a complex pattern of multiplets in the aromatic region, typically between δ 7.5 and 8.5 ppm. The exact splitting patterns would depend on the coupling constants between adjacent protons. The protons of the hydrazinyl group (-NH-NH₂) would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The NH₂ protons are expected to be in the range of δ 4.0-5.0 ppm, while the NH proton attached to the pyrimidine ring would be significantly downfield, possibly above δ 8.0 ppm, due to its direct attachment to the electron-deficient pyrimidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine H5 | ~7.3 | d |

| Pyrimidine H6 | ~8.6 | d |

| Naphthalene H | 7.5 - 8.5 | m |

| -NH- | >8.0 | br s |

| -NH₂ | 4.0 - 5.0 | br s |

Note: Predicted values are based on the analysis of similar pyrimidine and naphthalene derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon atoms of the pyrimidine ring are expected to resonate at characteristic chemical shifts. The C4 carbon, being attached to the naphthalene ring, and the C2 carbon, bonded to the hydrazinyl group, would appear at lower fields (δ > 160 ppm). The C6 and C5 carbons would resonate at intermediate fields. The ten carbon atoms of the naphthalene ring will produce a series of signals in the aromatic region (δ 120-140 ppm), with the quaternary carbons appearing at lower fields than the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C2 | >165 |

| Pyrimidine C4 | ~163 |

| Pyrimidine C5 | ~110 |

| Pyrimidine C6 | ~158 |

| Naphthalene C | 120 - 140 |

Note: Predicted values are based on the analysis of related heterocyclic compounds.

To definitively assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, aiding in the assignment of the naphthalene and pyrimidine ring protons.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the pyrimidine ring, the naphthalene moiety, and the hydrazinyl group, as well as for assigning the quaternary carbon atoms.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov

The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the hydrazinyl group are expected in the region of 3200-3400 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and naphthalene rings would appear in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings are typically observed around 3000-3100 cm⁻¹.

Raman spectroscopy, being complementary to IR, would also be useful. The symmetric vibrations of the naphthalene and pyrimidine rings are often strong in the Raman spectrum.

Table 3: Key Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazinyl) | 3200 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C=N, C=C Stretch (Ring) | 1500 - 1650 | Strong |

| N-H Bend (Hydrazinyl) | 1580 - 1650 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways for similar pyrimidine derivatives often involve the loss of small molecules or radicals from the substituents. sapub.org For this compound, initial fragmentation could involve the loss of the hydrazinyl group or parts of it (e.g., NH₂, N₂H₃). Subsequent fragmentation would likely involve the cleavage of the pyrimidine or naphthalene rings.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands in the UV region. These bands arise from π-π* transitions within the pyrimidine and naphthalene systems. The presence of the hydrazinyl group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 4-(naphthalen-2-yl)pyrimidine.

Fluorescence spectroscopy can reveal information about the molecule's ability to emit light after excitation. Many pyrimidine derivatives are known to be fluorescent. nih.gov The emission spectrum of this compound would likely show a Stokes shift, with the emission maximum at a longer wavelength than the absorption maximum. The fluorescence properties, including quantum yield and lifetime, would be influenced by the solvent polarity and the specific electronic nature of the excited state.

Table 4: Predicted UV-Vis Absorption and Fluorescence Data

| Spectroscopic Parameter | Predicted Range |

| UV-Vis Absorption (λmax) | 250 - 350 nm |

| Molar Absorptivity (ε) | 10⁴ - 10⁵ M⁻¹cm⁻¹ |

| Fluorescence Emission (λem) | >350 nm |

X-ray Crystallography for Solid-State Structural Determination

For instance, the crystal structure of 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine reveals significant information about the spatial relationship between the pyrimidine and naphthalene ring systems. nih.gov In the two independent molecules found in the asymmetric unit, the dihedral angles between the pyrimidine and naphthalene rings are 38.20(5)° and 39.35(5)°. nih.gov This non-coplanar arrangement is a common feature in such bicyclic aromatic systems, arising from steric hindrance between the hydrogen atoms on the respective rings. The crystal packing is stabilized by intermolecular C—H⋯π contacts and π–π stacking interactions, with centroid–centroid distances of 3.766(1) Å and 3.792(1) Å. nih.gov

Similarly, the crystal structure of 2-(2-(6-methylpyridin-2-yl)naphthalen-1-yl)pyrimidine also demonstrates a non-planar molecular conformation. scispace.com The dihedral angle between the pyrimidine and naphthalene rings is a more pronounced 62.3°, while the angle between the pyridine (B92270) and naphthalene rings is 35.4°. scispace.com The crystal structure is further characterized by weak intermolecular C—H···N hydrogen bonds. scispace.com

The crystallographic data for these related compounds are summarized in the interactive table below.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine | C₁₆H₁₄N₂ | Monoclinic | P2₁/c | 14.9022(18) | 11.4756(14) | 15.9499(19) | 111.028(1) | 2546.0(5) | 8 |

| 2-(2-(6-methylpyridin-2-yl)naphthalen-1-yl)pyrimidine | C₂₀H₁₅N₃ | Orthorhombic | P2₁2₁2₁ | 7.9571(16) | 11.439(2) | 16.929(3) | 90 | 1539.6(5) | 4 |

Elemental Composition Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This analysis is crucial for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and identity of the compound.

While elemental analysis data for this compound is not available in the reviewed literature, data for a related rhodium(III) complex of a hydrazinyl-pyrimidine derivative, (Z)-2-(2-(Anthracen-9-ylmethylene)hydrazineyl)pyrimidine-rhodium(III) complex , has been reported. mdpi.com The analysis was performed on a dimethyl sulfoxide (B87167) (DMSO) solvate of the complex. mdpi.com

The elemental analysis results for this complex are presented in the interactive table below, showcasing the close correlation between the calculated and experimentally found values, thereby confirming its composition.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

| [RhIIICl₃(DMSO)((Z)-2-(2-(Anthracen-9-ylmethylene)hydrazineyl)pyrimidine)]∙DMSO | C₂₃H₂₆Cl₃N₄O₂RhS₂ | C | 41.61 | 41.32 |

| H | 3.95 | 3.80 | ||

| N | 8.44 | 8.65 |

Computational and Theoretical Investigations of 2 Hydrazinyl 4 Naphthalen 2 Yl Pyrimidine

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 2-Hydrazinyl-4-(naphthalen-2-yl)pyrimidine. Density Functional Theory (DFT) and ab initio methods are the primary tools employed for this purpose. researchgate.net

DFT methods, particularly those using hybrid functionals like B3LYP, are popular for their balance of computational cost and accuracy. irjweb.com For a molecule like this compound, a typical DFT calculation would involve geometry optimization to find the lowest energy structure. This process systematically alters the bond lengths, bond angles, and dihedral angles to locate a stable conformation on the potential energy surface. The choice of basis set, such as 6-311G++(d,p), is crucial for obtaining accurate results. irjweb.com

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the results obtained from DFT. researchgate.net These methods are computationally more demanding but can provide more accurate descriptions of electron correlation effects, which may be significant in a molecule with multiple lone pairs and pi-systems.

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine (B1678525) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (pyrimidine ring) | 1.34 | - | - |

| C-C (pyrimidine ring) | 1.39 | - | - |

| N-N (hydrazinyl group) | 1.41 | - | - |

| C-C (naphthalene ring) | 1.42 | - | - |

| C-N-C (pyrimidine ring) | - | 115.5 | - |

| N-C-N (pyrimidine ring) | - | 127.0 | - |

| C-C-N (pyrimidine ring) | - | 122.5 | - |

| Torsion (pyrimidine-naphthalene) | - | - | 35.0 |

Note: This table presents typical values for a substituted pyrimidine and is for illustrative purposes. Actual values for this compound would be determined through specific calculations.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound, specifically the C-C bond connecting the pyrimidine and naphthalene (B1677914) rings and the C-N and N-N bonds of the hydrazinyl group, gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and to map the energy landscape of their interconversion. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals. The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity and electronic properties. irjweb.com

The HOMO is the orbital from which an electron is most easily removed, and its energy is related to the ionization potential. The LUMO is the orbital to which an electron is most easily added, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. researchgate.net

For this compound, the HOMO is likely to be located on the electron-rich hydrazinyl and naphthalene moieties, while the LUMO may be distributed over the electron-deficient pyrimidine ring. researchgate.net This distribution influences the molecule's behavior in charge transfer interactions.

Table 2: Calculated Frontier Molecular Orbital Energies for a Pyrimidine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.26 |

| LUMO | -0.88 |

| HOMO-LUMO Gap | 5.38 |

Note: These values are representative and would need to be calculated specifically for this compound. irjweb.com

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated relative to a standard (e.g., tetramethylsilane). These predictions can aid in the assignment of complex experimental NMR spectra. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. researchgate.net The resulting theoretical IR spectrum shows the characteristic vibrational modes of the molecule, such as N-H stretches from the hydrazinyl group, C=N stretches from the pyrimidine ring, and aromatic C-H bends. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. jchemrev.comjchemrev.com It calculates the energies of electronic transitions from the ground state to various excited states, along with their oscillator strengths (intensities). For this compound, the predicted UV-Vis spectrum would likely show intense π-π* transitions associated with the aromatic pyrimidine and naphthalene systems. rsc.orgresearchgate.net

Tautomeric Equilibria and Interconversion Mechanisms

Hydrazinyl-substituted pyrimidines can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, the hydrazinyl group can potentially tautomerize with the adjacent pyrimidine ring nitrogen.

Computational chemistry can be used to determine the relative stabilities of these tautomers by calculating their ground-state energies. The tautomer with the lowest energy will be the most abundant form at equilibrium. Furthermore, the energy barriers for the interconversion between tautomers can be calculated by locating the transition state for the proton transfer reaction. This provides insight into the kinetics of the tautomerization process.

Reaction Mechanism Studies and Transition State Analysis

Computational methods are powerful for elucidating the mechanisms of chemical reactions. umich.edu For this compound, one could investigate its reactivity with various electrophiles or nucleophiles. By modeling the reaction pathway, it is possible to identify intermediates and, crucially, the transition state. acs.org

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The geometry and energy of the transition state can be calculated, providing detailed information about the bond-breaking and bond-forming processes. This level of detail is often difficult to obtain through experimental means alone. For pyrimidine derivatives, transition-metal-catalyzed reactions are an area of significant interest, and computational studies can help to illustrate the role of the catalyst in the reaction mechanism. nih.gov

Coordination Chemistry and Emerging Materials Applications of 2 Hydrazinyl 4 Naphthalen 2 Yl Pyrimidine

Ligand Design Principles for Metal Complexation

The molecular structure of 2-Hydrazinyl-4-(naphthalen-2-yl)pyrimidine suggests a strong potential for it to act as a versatile ligand in coordination chemistry. The pyrimidine (B1678525) ring contains two nitrogen atoms that can act as coordination sites. Additionally, the hydrazinyl group offers further coordination possibilities through its nitrogen atoms. The presence of the bulky naphthalene (B1677914) group can be expected to influence the steric and electronic properties of the resulting metal complexes, potentially leading to unique structural and functional characteristics. The design of ligands for metal complexation often focuses on creating specific binding pockets for metal ions, and the arrangement of nitrogen atoms in this pyrimidine derivative could facilitate the formation of stable chelate rings with transition metals.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, would be critical in isolating crystalline products suitable for characterization. Standard techniques for the characterization of such complexes would include single-crystal X-ray diffraction to determine the precise three-dimensional structure, as well as spectroscopic methods like FT-IR, UV-Vis, and NMR to probe the coordination environment of the metal ion. Elemental analysis and mass spectrometry would be essential to confirm the stoichiometry of the complexes.

Binding Modes and Coordination Geometries

Based on the structure of the ligand, several binding modes can be postulated. The pyrimidine nitrogen atoms and the hydrazinyl group could allow for monodentate, bidentate, or even bridging coordination to one or more metal centers. The specific coordination mode would depend on the nature of the metal ion, the counter-anion, and the reaction conditions. The resulting coordination geometries could range from simple tetrahedral or square planar to more complex octahedral or distorted geometries, influenced by the steric hindrance of the naphthalene moiety.

Supramolecular Assembly and Self-Assembled Structures

The planar nature of the pyrimidine and naphthalene rings, coupled with the potential for hydrogen bonding through the hydrazinyl group, makes this compound an interesting candidate for the construction of supramolecular assemblies. Non-covalent interactions such as π-π stacking between the aromatic rings and hydrogen bonding could direct the self-assembly of the ligand and its metal complexes into well-defined one-, two-, or three-dimensional structures. The formation of such supramolecular architectures is of significant interest for the development of new materials with tailored properties.

Potential in Chemosensor Development

Ligands containing both a signaling unit (like the naphthalene group, which is fluorescent) and a binding site for a specific analyte are the foundation of chemosensors. Metal complexes of this compound could potentially function as chemosensors for the detection of specific metal ions or anions. Upon binding of an analyte, a change in the spectroscopic properties of the complex, such as a shift in the absorption or emission wavelength, could be observed, providing a detectable signal. The selectivity of such a sensor would be governed by the specific coordination preferences of the metal center and the ligand.

Utility in Polymer Science and Dye Chemistry

The aromatic and heteroaromatic components of this compound suggest its potential utility in polymer science and dye chemistry. The compound could be incorporated into polymer backbones to introduce specific functionalities, such as metal-binding sites or photoactive centers. As a dye, the extended π-system of the naphthalene and pyrimidine rings is expected to result in absorption of light in the UV-visible region. Metal complexation could further tune the color and photophysical properties of the resulting compounds, making them potentially useful as dyes or pigments.

Conclusion and Future Research Directions

Summary of Key Research Findings

While direct research on 2-Hydrazinyl-4-(naphthalen-2-yl)pyrimidine is not extensively documented in publicly available literature, a summary of key findings can be inferred from studies on its constituent chemical motifs and related hybrid structures. The pyrimidine (B1678525) ring is a well-established pharmacophore present in numerous therapeutic agents, and its combination with a naphthalene (B1677914) group is a known strategy for enhancing biological efficacy. nih.govekb.egnih.gov

Research on analogous pyrimidine-naphthalene hybrids has demonstrated a broad spectrum of biological activities. isfcppharmaspire.comnih.govwisdomlib.org Notably, these compounds have shown promise as both anticancer and antimicrobial agents. The naphthalene moiety, with its planar aromatic system, can facilitate intercalation with DNA, a mechanism often exploited in the design of anticancer drugs. researchgate.netnih.gov The pyrimidine core, on the other hand, can act as a bioisostere for other aromatic systems, improving medicinal chemistry properties and interacting with various biological targets. nih.gov

The hydrazinyl group serves as a versatile linker and can participate in hydrogen bonding interactions, which are crucial for binding to biological macromolecules. nih.gov Derivatives containing the hydrazone moiety, formed from the reaction of hydrazinyl precursors, have exhibited significant anticancer and antimicrobial activities. nih.gov

The following table summarizes the observed biological activities in compounds structurally related to this compound, providing a basis for its potential therapeutic applications.

| Compound Class | Biological Activity | Key Findings | References |

| Pyrimidine-Naphthalene Hybrids | Anticancer | Compounds have shown inhibitory activity against various cancer cell lines, including breast and colon carcinoma. wisdomlib.org | wisdomlib.org |

| Pyrimidine Bridged Chalcone Derivatives of Naphthalene | Antibacterial | Moderate activity has been observed against pathogenic bacterial strains like Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. isfcppharmaspire.com | isfcppharmaspire.com |

| Hydrazone Derivatives of Pyrimidine | Anticancer & Antimicrobial | A broad spectrum of activity is reported, with the hydrazone group being a key contributor to the biological effect. nih.gov | nih.gov |

| Naphthalene-Heterocycle Hybrids | Antitumor & Anti-inflammatory | Certain hybrids have demonstrated potent antitumor activity, in some cases exceeding that of the reference drug doxorubicin. nih.govrsc.org | nih.govrsc.org |

Challenges and Opportunities in this compound Chemistry

The synthesis and development of complex heterocyclic molecules like this compound present both challenges and significant opportunities for medicinal chemists.

Challenges:

Regioselectivity: Controlling the regioselectivity during the functionalization of the pyrimidine and naphthalene rings can be difficult, potentially leading to a mixture of isomers that are challenging to separate.

Solubility: The planar aromatic nature of the naphthalene moiety may lead to poor solubility in aqueous media, which can be a significant hurdle for biological testing and formulation development.

Toxicity: While the individual components may have known safety profiles, the toxicity of the hybrid molecule is unknown and requires thorough investigation. Naphthalene derivatives, in particular, can exhibit toxicity. researchgate.net

Opportunities:

Therapeutic Potential: The combination of the pyrimidine, hydrazine (B178648), and naphthalene moieties in a single molecule offers the potential for novel mechanisms of action and a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. ekb.egnih.govnih.gov

Drug Resistance: Novel chemical entities like this compound could be effective against drug-resistant strains of bacteria and cancer cells, a major challenge in modern medicine. nih.gov

Scaffold for Diversification: The core structure provides multiple points for chemical modification, allowing for the creation of a library of derivatives to explore structure-activity relationships (SAR) and optimize for potency and selectivity. nih.gov

Molecular Probes: Fluorescent properties associated with the naphthalene group could be exploited to develop molecular probes for biological imaging and diagnostic applications.

Perspectives on Advanced Synthetic Methodologies

The synthesis of this compound can be approached through various modern synthetic strategies that offer improvements in efficiency, yield, and environmental impact over classical methods.

One of the most promising approaches is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which can significantly reduce the number of synthetic steps and purification procedures. researchgate.net The Biginelli and Hantzsch reactions are classic examples of MCRs used for pyrimidine synthesis. mdpi.com

Catalyst-based methodologies also offer significant advantages. The use of metal catalysts, such as copper or palladium, can facilitate cross-coupling reactions to form the carbon-carbon and carbon-nitrogen bonds necessary for constructing the pyrimidine-naphthalene linkage. mdpi.com Furthermore, microwave-assisted synthesis can dramatically reduce reaction times and improve yields. mdpi.com

A potential synthetic route could involve the initial synthesis of a 2-chloro-4-(naphthalen-2-yl)pyrimidine (B2555277) intermediate. This can be achieved through the condensation of a naphthalene-containing β-dicarbonyl compound with urea (B33335) or thiourea, followed by chlorination. The subsequent nucleophilic substitution of the chlorine atom with hydrazine hydrate (B1144303) would yield the final product. journal-vniispk.rugoogle.com

The table below outlines a conceptual synthetic approach, highlighting the types of reactions that could be employed.

| Step | Reaction Type | Reactants | Potential Catalyst/Conditions | References |

| 1 | Condensation | Naphthalene-β-ketoester, Urea/Thiourea | Acid or base catalysis | researchgate.net |

| 2 | Chlorination | 4-(Naphthalen-2-yl)pyrimidin-2-ol | POCl₃ | researchgate.net |

| 3 | Nucleophilic Aromatic Substitution | 2-Chloro-4-(naphthalen-2-yl)pyrimidine, Hydrazine hydrate | Solvent, heat | journal-vniispk.rugoogle.com |

Future Avenues in Theoretical and Applied Research

The future research on this compound and its derivatives should be multifaceted, encompassing both computational and experimental approaches to fully elucidate its potential.

Theoretical Research:

Molecular Docking and QSAR: Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can be employed to predict the binding affinity of the compound to various biological targets and to guide the design of more potent analogs. nih.gov Theoretical studies on pyrimidine derivatives have already shown promise in identifying key structural features for inhibitory activity. nih.gov

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help in the early identification of potential liabilities and guide the optimization of the lead compound.

Applied Research:

Biological Screening: A comprehensive biological screening of this compound and its derivatives should be undertaken to evaluate their activity against a wide range of cancer cell lines and microbial pathogens. nih.govwisdomlib.org

Mechanism of Action Studies: For any promising activities observed, detailed mechanistic studies should be performed to identify the molecular targets and pathways involved. This could include assays for DNA intercalation, enzyme inhibition, and effects on cell cycle and apoptosis.

Development of Analogs: A focused effort on the synthesis of a library of analogs with systematic structural modifications will be crucial for establishing robust structure-activity relationships and for optimizing the lead compound's potency, selectivity, and pharmacokinetic profile. nih.gov

Exploration of Other Therapeutic Areas: Given the broad biological activities of pyrimidines and naphthalenes, it would be worthwhile to investigate the potential of these compounds in other therapeutic areas, such as antiviral, anti-inflammatory, and neuroprotective agents. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydrazinyl-4-(naphthalen-2-yl)pyrimidine, and how can reaction conditions be optimized for yield improvement?

- Methodology : The compound is synthesized via nucleophilic substitution, where hydrazine hydrate reacts with a chloro-substituted pyrimidine precursor (e.g., 2-chloro-4-(naphthalen-2-yl)pyrimidine) under reflux in ethanol or methanol (80–100°C). Key parameters include:

- Molar ratios : Excess hydrazine (2–3 equivalents) ensures complete substitution.

- Catalysts : Fe₂O₃@SiO₂/In₂O₃ nanoparticles can accelerate reaction rates and improve yields (applied in analogous pyrimidine syntheses) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol removes unreacted hydrazine and byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- Structural Confirmation :

- FTIR : Identifies NH stretches (~3279–3389 cm⁻¹ for hydrazinyl groups) and C=N/C=C vibrations (1550–1650 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic proton environments (δ 6.7–8.6 ppm for naphthalene and pyrimidine protons) and NH₂/NH signals (δ 8.5–13.3 ppm). ¹³C NMR confirms sp² carbons (100–160 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C–N distances in the pyrimidine ring) .

Q. How can researchers ensure purity and stability during storage of this compound?

- Purity Analysis : HPLC (C18 column, methanol/water mobile phase) with UV detection (λ = 254 nm) identifies impurities.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrazine oxidation or hydrolysis .

Advanced Research Questions

Q. How can the biological activity of this compound be evaluated, particularly its antimicrobial potential?

- Assay Design :

- MIC Testing : Dissolve the compound in DMSO and test against Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans). Use microdilution methods (0.5–128 µg/mL) and measure inhibition zones .

- Enzyme Inhibition : Screen against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) using UV-Vis kinetics (λ = 340 nm for NADH depletion) .

Q. What computational strategies are employed to predict the binding interactions of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., PfDHODH PDB: 1TV5). Key interactions include:

- Hydrogen bonds between the hydrazinyl group and Asp59/Arg265.

- π-π stacking between the naphthalene moiety and Tyr528 .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors, aromatic rings) using MOE or Phase. Validate with QSAR studies .

Q. How should researchers address discrepancies in biological activity data across studies?

- Troubleshooting :

- Assay Variability : Standardize protocols (e.g., inoculum size, incubation time) and include positive controls (e.g., ciprofloxacin for bacteria).

- Compound Degradation : Confirm stability via LC-MS before assays. Use fresh DMSO stock solutions to avoid solvent-induced decomposition .

- Orthogonal Validation : Cross-check results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Q. What synthetic modifications can enhance the pharmacological profile of this compound?

- Derivatization Strategies :

- Bioisosteric Replacement : Substitute the hydrazinyl group with a triazole (improves metabolic stability) or replace naphthalene with indole (enhances solubility) .

- Prodrug Design : Acetylate the hydrazine group to mitigate toxicity, with enzymatic cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.